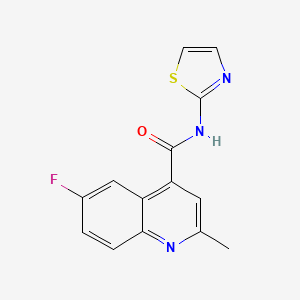
2,4-Dimethyl-1,4-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C₇H₁₂. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are conjugated, meaning they are separated by a single bond. This conjugation imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,4-pentadiene can be synthesized through several methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires high temperatures and the presence of a catalyst to facilitate the removal of hydrogen atoms, resulting in the formation of the diene structure .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors where the alkane is exposed to a catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: This compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Oxidation: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Cycloaddition: It can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) are used under mild conditions to add across the double bonds.
Cycloaddition: Diels-Alder reactions typically require a dienophile and can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Dibromo Compounds: Formed through halogenation reactions.
Diols: Produced via oxidation reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,4-pentadiene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1,4-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products . In Diels-Alder reactions, the conjugated system allows for the formation of cyclic adducts through a concerted mechanism .
Comparación Con Compuestos Similares
2,4-Dimethyl-1,4-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: Another conjugated diene, but with a simpler structure and different reactivity profile.
Isoprene: A naturally occurring diene with applications in the production of synthetic rubber.
2,4-Hexadiene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes .
Propiedades
Número CAS |
4161-65-3 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
2,4-dimethylpenta-1,4-diene |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |
Clave InChI |
ANKJYUSZUBOYDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)

![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)

![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
